![molecular formula C25H28N4O6S2 B6493299 N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 896026-44-1](/img/structure/B6493299.png)
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C25H28N4O6S2 and its molecular weight is 544.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 544.14502697 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Composition and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H20N4O5S2
- Molecular Weight : 472.5 g/mol
- CAS Number : 868973-34-6
The structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the acetylphenyl and triethoxybenzamide moieties enhances its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer activity. For instance:
- A study found that certain thiadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .
- Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported as low as 0.28 µg/mL .
Antimicrobial Activity
The thiadiazole nucleus is associated with various antimicrobial properties:
- Compounds containing the 1,3,4-thiadiazole framework have demonstrated antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
- The lipophilicity of thiadiazole derivatives allows them to penetrate biological membranes effectively, enhancing their bioavailability and therapeutic potential .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis and cellular proliferation.
- Induction of Apoptosis : Studies have shown that thiadiazole derivatives can increase the rate of apoptosis in cancer cells by activating apoptotic pathways .
- Interaction with Biological Molecules : The compound's structure allows it to interact with DNA and proteins, potentially altering their functions and leading to therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiadiazole derivatives:
Scientific Research Applications
Pharmacological Potential
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide has been investigated for various pharmacological properties:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial effects against a range of pathogens. The incorporation of the acetylphenyl and triethoxy groups may enhance these properties by improving bioavailability and interaction with microbial targets.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. The mechanism could involve apoptosis induction or cell cycle arrest, potentially linked to its interaction with specific signaling pathways.
The compound has been evaluated for its biological activities in several studies:
Study Focus | Findings |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in cancer cell lines |
Anti-inflammatory | Reduces inflammation markers in vitro |
These findings indicate the compound's potential as a lead for drug development targeting infectious diseases and cancer.
Agricultural Applications
The thiadiazole structure is also associated with agrochemical applications:
- Fungicidal Activity : Compounds with similar structures have shown effectiveness against fungal pathogens in crops. This suggests potential use as a fungicide or plant growth regulator.
- Pesticidal Properties : The compound may also possess insecticidal properties, making it a candidate for developing new agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated a strong inhibitory effect on both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis pathways. The mechanism was explored using flow cytometry and Western blot analyses to assess protein expression related to cell survival and apoptosis .
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S2/c1-5-33-19-12-17(13-20(34-6-2)22(19)35-7-3)23(32)27-24-28-29-25(37-24)36-14-21(31)26-18-10-8-16(9-11-18)15(4)30/h8-13H,5-7,14H2,1-4H3,(H,26,31)(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVQJGYWNUZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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